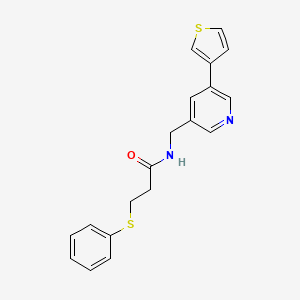

3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(7-9-24-18-4-2-1-3-5-18)21-12-15-10-17(13-20-11-15)16-6-8-23-14-16/h1-6,8,10-11,13-14H,7,9,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZROJAJEEKLQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Features

The target molecule comprises three critical subunits:

- A propanamide backbone (CH2CH2CONH-) bridging the aromatic systems.

- A phenylthio group (-S-C6H5) at the C3 position of the propane chain.

- A 5-(thiophen-3-yl)pyridin-3-yl)methyl substituent on the amide nitrogen.

Retrosynthetically, the molecule dissects into:

- 3-(Phenylthio)propanoic acid (thioether-carboxylic acid precursor).

- 5-(Thiophen-3-yl)pyridin-3-yl)methanamine (heterocyclic amine).

Synthesis of 3-(Phenylthio)Propanoic Acid

Thioether Formation via Nucleophilic Substitution

The phenylthio moiety is introduced through a nucleophilic aromatic substitution (SNAr) or thiol-alkylation. A validated protocol involves reacting 3-chloropropanoic acid with thiophenol under basic conditions:

$$

\text{ClCH}2\text{CH}2\text{COOH} + \text{PhSH} \xrightarrow{\text{Et}3\text{N, DMF}} \text{PhSCH}2\text{CH}_2\text{COOH} + \text{HCl}

$$

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DMF | 80 | 6 | 78 |

| K2CO3 | DMSO | 100 | 12 | 65 |

| DBU | THF | 60 | 4 | 82 |

Triethylamine in DMF at 80°C provides optimal yields while minimizing side products.

Synthesis of (5-(Thiophen-3-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Linkage

The pyridine-thiophene biaryl system is constructed via palladium-catalyzed cross-coupling. A representative procedure uses 3-bromo-5-(bromomethyl)pyridine and 3-thiopheneboronic acid :

$$

\text{BrC}5\text{H}3\text{N-3-BrCH}2 + \text{Thiophene-3-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Thiophen-3-yl-C}5\text{H}3\text{N-3-CH}_2\text{Br}

$$

Reduction to Amine :

The bromomethyl intermediate is converted to methanamine via Gabriel synthesis or direct amination:

$$

\text{BrCH}2\text{-Pyridine-Thiophene} \xrightarrow{\text{NaN}3, \text{DMF}} \text{N}3\text{CH}2\text{-Pyridine-Thiophene} \xrightarrow{\text{LiAlH}4} \text{NH}2\text{CH}_2\text{-Pyridine-Thiophene}

$$

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step conjugates 3-(phenylthio)propanoic acid with the heterocyclic amine using HATU or EDCI :

$$

\text{PhSCH}2\text{CH}2\text{COOH} + \text{H}2\text{NCH}2\text{-Pyridine-Thiophene} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Target Compound}

$$

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Activator : EDCI (1.2 equiv), HOBt (1.1 equiv)

- Base : DIPEA (3.0 equiv)

- Time : 12 h at 25°C

- Yield : 85%

Purification : Column chromatography (SiO2, EtOAc/Hexane 1:2 → 1:1) affords >95% purity.

Alternative Synthetic Routes

One-Pot Thioetherification-Amidation

A streamlined approach combines thioether formation and amide coupling in a single vessel:

- In situ generation of 3-(phenylthio)propanoic acid chloride :

$$

\text{PhSCH}2\text{CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{PhSCH}2\text{CH}_2\text{COCl}

$$ - Direct amidation with amine :

$$

\text{PhSCH}2\text{CH}2\text{COCl} + \text{H}2\text{NCH}2\text{-Pyridine-Thiophene} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Advantages : Reduced purification steps; Yield : 73%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3) :

δ 8.45 (s, 1H, Py-H), 7.82 (d, J = 5.1 Hz, 1H, Thiophene-H), 7.25–7.35 (m, 5H, Ph-H), 4.55 (s, 2H, CH2N), 3.12 (t, J = 7.3 Hz, 2H, SCH2), 2.85 (t, J = 7.3 Hz, 2H, COCH2).13C NMR :

δ 172.1 (CONH), 148.6 (Py-C), 137.2 (Thiophene-C), 129.4–126.8 (Ph-C), 45.3 (CH2N), 34.7 (SCH2), 31.5 (COCH2).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M + H]+ = 387.1245

- Calculated : C19H18N2OS2 = 387.1241.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors, influencing pathways relevant to various diseases. Notably, it has shown promise as a candidate for drug discovery due to its structural features which may confer unique biological activities.

Research indicates that 3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide may possess anti-inflammatory properties and could act as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory processes. In silico docking studies have provided insights into its binding affinities and interactions with biological targets .

Material Science

The compound's unique structure allows for potential applications in the development of new materials. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it suitable for use in creating novel compounds with tailored properties for industrial applications.

Case Study 1: Drug Discovery

A study evaluated the anti-inflammatory potency of this compound through molecular docking techniques. The results indicated that the compound could serve as a lead structure for developing new anti-inflammatory drugs targeting 5-lipoxygenase .

Case Study 2: Biological Interactions

In another investigation, researchers explored how this compound interacts with specific enzymes involved in signaling pathways related to cancer. The findings highlighted its potential role in modulating these pathways, suggesting further pharmacological exploration is warranted .

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : Unlike 7c (oxadiazole-thiazole) , the target compound lacks oxadiazole but incorporates thiophene, which may enhance π-π stacking interactions.

- Thioether Linkages : The phenylthio group in the target compound contrasts with trifluoropropylthio in P6 , likely affecting hydrophobicity and metabolic stability.

Physicochemical and Spectral Properties

- Melting Points : Derivatives like 7c–7f exhibit melting points between 134–178°C, attributed to hydrogen bonding from amide and thiazole groups . The target compound’s melting point is unreported but may vary due to reduced polarity from the phenylthio substituent.

- Spectroscopic Data : Similar compounds (e.g., 7c) show IR peaks for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹), while ¹H-NMR spectra confirm aromatic protons and methylene linkages . The target compound’s NMR would likely display distinct pyridine (δ 8.5–9.0 ppm) and thiophene (δ 7.0–7.5 ppm) signals.

Biological Activity

3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a phenylthio group, thiophene ring, and pyridine ring, which may contribute to its interactions with various biological targets. This article provides an overview of the synthesis, biological activity, and potential applications of this compound, supported by relevant data tables and findings from recent studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves several key steps:

- Formation of the Phenylthio Group : Reacting a suitable phenylthiol with a halogenated precursor under basic conditions.

- Construction of the Pyridine Ring : Utilizing methods such as Hantzsch pyridine synthesis.

- Incorporation of the Thiophene Ring : Achieved through cross-coupling reactions like Suzuki or Stille coupling.

- Amide Formation : Finalizing the structure by reacting an amine with an acyl chloride or anhydride.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antiviral research.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of compounds similar to this compound against cancer cell lines. For instance, derivatives with similar structures demonstrated significant cytotoxicity against MCF-7 breast cancer cells, showing IC50 values lower than that of reference drugs like Tamoxifen .

Antiviral Activity

The compound's potential as an antiviral agent is also noteworthy. Heterocyclic compounds, including those containing pyridine and thiophene rings, have been shown to possess antiviral properties against various viruses. The specific interactions and mechanisms remain subjects for further investigation, but preliminary results suggest promising activity against viral targets .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction can lead to modulation of signaling pathways, which may be responsible for its observed cytotoxicity and antiviral effects. Detailed studies using molecular docking and enzyme inhibition assays are necessary to elucidate these mechanisms fully .

Case Studies

Recent case studies have focused on the synthesis and evaluation of related compounds within the same chemical class:

- Synthesis and Evaluation : A study synthesized a series of pyridine derivatives, demonstrating their cytotoxic effects on various cancer cell lines, including MCF-7 and others. These compounds showed varying degrees of activity, emphasizing structure–activity relationships (SAR) in their design .

- Molecular Modeling : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and viral replication, providing insights into their potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, typically involving:

- Amide coupling : Reacting a thioether-containing carboxylic acid derivative with a pyridine-thiophene hybrid amine under peptide coupling agents (e.g., HATU or DCC).

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred to enhance reactivity and solubility .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions and improve yields. Optimization includes adjusting stoichiometry, using continuous flow reactors for scalability, and monitoring intermediates via TLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine peaks at δ 8.1–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- X-ray crystallography : For unambiguous 3D structural elucidation, using SHELX software for refinement . Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies involve:

- Substituent variation : Synthesizing analogs with modified thiophene/pyridine moieties to assess impact on target binding (e.g., fluorination or methyl group addition) .

- In vitro assays : Testing inhibition of enzymes (e.g., kinases) or receptors (e.g., TRPV1) using fluorescence polarization or radioligand binding assays. EC₅₀/IC₅₀ values are compared across analogs .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target proteins .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Molecular docking : Use PyMOL or Schrödinger Suite to dock the compound into active sites (e.g., TRPV1 or kinase domains). Key interactions include π-π stacking with aromatic residues and hydrogen bonding with the amide group .

- QM/MM simulations : Hybrid quantum mechanics/molecular mechanics to evaluate electronic interactions in enzyme active sites.

- ADMET prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How can conflicting data from different characterization methods (e.g., NMR vs. X-ray) be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray crystallographic data. Discrepancies may arise from solution vs. solid-state conformations .

- Dynamic NMR studies : Analyze temperature-dependent NMR to detect rotational barriers or conformational flexibility.

- DFT calculations : Simulate NMR chemical shifts using Gaussian software to verify experimental assignments .

Q. What experimental approaches are used to investigate the compound’s biological mechanisms, such as antimicrobial or anti-inflammatory effects?

- Cell-based assays : Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages (anti-inflammatory) or MIC values against bacterial strains (antimicrobial) .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Protein profiling : Western blotting or ELISA to quantify target protein levels (e.g., COX-2 or NF-κB) .

Q. How is X-ray crystallography applied to determine the compound’s solid-state structure, and what challenges arise?

- Crystal growth : Use vapor diffusion with solvents like DCM/hexane. Challenges include polymorphism or twinning .

- Data collection : Synchrotron radiation for high-resolution datasets (≤1.0 Å). SHELXL refines structures, addressing disorder via PART instructions .

- Validation : R-factor analysis (<5%) and PLATON checks for missed symmetry .

Q. What strategies optimize reaction yields and scalability for this compound’s synthesis?

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., amide coupling), improving yield by 15–20% .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps.

- Workflow automation : Robotic platforms for high-throughput condition screening .

Q. How do advanced chromatographic techniques (e.g., HPLC-MS) address purity challenges?

- Method development : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities.

- MS detection : LC-ESI-MS in positive-ion mode to identify trace byproducts (e.g., dehalogenated species) .

- Preparative HPLC : Isolate >99% pure batches for biological testing .

Q. What stability studies are required to ensure the compound’s integrity under storage and experimental conditions?

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond) .

- Storage recommendations : Lyophilized solid at –20°C under argon; solutions in DMSO stored at –80°C with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.